molecular formula C12H16ClNO2 B2381284 3-chloro-N-(4-methoxyphenyl)-2,2-dimethylpropanamide CAS No. 338968-17-5

3-chloro-N-(4-methoxyphenyl)-2,2-dimethylpropanamide

Cat. No.: B2381284
CAS No.: 338968-17-5
M. Wt: 241.72
InChI Key: WFAGEXPFVSWIQZ-UHFFFAOYSA-N
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Description

Chemical Classification and Nomenclature

3-Chloro-N-(4-methoxyphenyl)-2,2-dimethylpropanamide is a synthetic organic compound classified as a halogenated secondary amide. Its systematic IUPAC name reflects its structural features: This compound . The molecular formula is C₁₂H₁₆ClNO₂ , with a molecular weight of 241.71 g/mol . The compound’s CAS Registry Number is 19313-87-2 .

Property Value
Molecular Formula C₁₂H₁₆ClNO₂
Molecular Weight 241.71 g/mol
CAS Number 19313-87-2
IUPAC Name This compound

Historical Context and Discovery

First reported in the early 21st century, this compound emerged from efforts to develop structurally diverse amides for pharmaceutical applications. Its synthesis was catalyzed by the growing interest in halogenated aromatic amides as intermediates in drug discovery. While no single inventor or discovery date is widely cited, its structural analogs gained prominence in antimicrobial and anticancer research by the 2010s.

Significance in Chemical Research

This compound serves as a critical intermediate in medicinal chemistry. Its significance stems from:

  • Antimicrobial potential : Used in synthesizing agents targeting bacterial pathogens.
  • Enzyme inhibition : Demonstrated activity against acetylcholinesterase, relevant to neurodegenerative disease research.
  • Structural versatility : Serves as a scaffold for developing derivatives with modified pharmacokinetic properties.

Structural Overview

The compound features three key structural components:

  • Chlorinated propane backbone : A 3-chloro-2,2-dimethylpropane chain.
  • Amide linkage : Connects the propane backbone to the aromatic ring.
  • 4-Methoxyphenyl group : Provides aromaticity and electron-donating effects.

Functional groups and spatial properties:

  • Amide bond : Planar geometry with partial double-bond character (C=O: 1.22 Å; C–N: 1.33 Å).
  • Chloro substituent : Electrophilic site for nucleophilic substitution.
  • Methoxy group : Ortho/para-directing in electrophilic aromatic substitution.

Crystallographic studies reveal a dihedral angle of 85.66° between the amide group and aromatic ring, influencing molecular packing and solubility.

(Article continues with subsequent sections per outline, maintaining depth and citations)

Properties

IUPAC Name

3-chloro-N-(4-methoxyphenyl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO2/c1-12(2,8-13)11(15)14-9-4-6-10(16-3)7-5-9/h4-7H,8H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFAGEXPFVSWIQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCl)C(=O)NC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategies for Amide Formation

Several general strategies can be employed for the synthesis of 3-chloro-N-(4-methoxyphenyl)-2,2-dimethylpropanamide, building upon established amide formation methodologies. These approaches are summarized in Table 1.

Table 1: General Synthetic Approaches for this compound

Synthetic Approach Key Reagents Reaction Conditions Advantages Limitations
Acyl Chloride Method 3-chloro-2,2-dimethylpropanoyl chloride, 4-methoxyaniline, base 0-5°C, organic solvent, base High yields, rapid reaction Moisture sensitive, HCl generation
Carboxylic Acid Activation 3-chloro-2,2-dimethylpropanoic acid, coupling agents (DCC, EDC) Room temperature, 6-12h Mild conditions, high purity Costly reagents, waste generation
Direct Condensation 3-chloro-2,2-dimethylpropanoic acid, 4-methoxyaniline, TiCl4 Pyridine, 85°C, 2h One-pot procedure, economical Lower yields with hindered substrates
Phosphonium Salt Mediation 3-chloro-2,2-dimethylpropanoic acid, 4-methoxyaniline, PPh3, N-chlorophthalimide Room temperature, THF/CH2Cl2 Mild conditions, high yields Multiple reagents, complex purification

Specific Preparation Methods

Acyl Chloride Method

The most direct and efficient route for synthesizing this compound involves the reaction of 3-chloro-2,2-dimethylpropanoyl chloride with 4-methoxyaniline. This approach typically proceeds via a nucleophilic acyl substitution mechanism.

Preparation of 3-chloro-2,2-dimethylpropanoyl chloride

The key intermediate, 3-chloro-2,2-dimethylpropanoyl chloride, can be synthesized through several routes:

Method A: Chlorination of Pivaloyl Chloride

(CH3)3CCOCl + Cl2 → ClCH2(CH3)2CCOCl + HCl

This reaction is typically conducted at 100-115°C under UV irradiation, with chlorine gas being slowly introduced until the desired monochlorinated product reaches an optimal concentration (38-40%). Careful control of temperature and reaction time is essential to prevent over-chlorination.

Method B: Conversion of 3-chloro-2,2-dimethylpropanoic acid

ClCH2(CH3)2COOH + SOCl2 → ClCH2(CH3)2COCl + SO2 + HCl

This approach involves treating 3-chloro-2,2-dimethylpropanoic acid with thionyl chloride (1.18-1.23 molar equivalents) at 65-70°C for approximately 4 hours. The product is then isolated by distillation, with reported yields of 84-85%.

Amide Formation Reaction

The prepared acyl chloride is then reacted with 4-methoxyaniline in the presence of a base to neutralize the generated hydrogen chloride:

ClCH2(CH3)2COCl + H2N-C6H4-OCH3 + Base → ClCH2(CH3)2CONH-C6H4-OCH3 + Base·HCl

Optimized Procedure for Amide Formation :

  • Dissolve 4-methoxyaniline (1.0 eq.) in anhydrous dichloromethane (10 mL/g) and cool to 0-5°C under inert atmosphere.
  • Add triethylamine or diisopropylethylamine (1.2 eq.) as a base.
  • Add 3-chloro-2,2-dimethylpropanoyl chloride (1.1 eq.) dropwise over 30 minutes.
  • Allow the reaction to warm to room temperature and stir for 2-4 hours.
  • Monitor reaction completion by thin-layer chromatography.
  • Workup: wash with 1N HCl, saturated sodium bicarbonate, and brine; dry over anhydrous sodium sulfate.
  • Purify by recrystallization from ethanol/water or column chromatography.

Typical yields range from 75-85% with purity >98% when conducted under optimized conditions.

Titanium(IV) Chloride-Mediated Direct Condensation

An alternative approach involves the direct condensation of 3-chloro-2,2-dimethylpropanoic acid with 4-methoxyaniline using titanium(IV) chloride as a catalyst. This method eliminates the need to prepare the acyl chloride intermediate.

Procedure:
  • In a flame-dried round-bottom flask, add 3-chloro-2,2-dimethylpropanoic acid (1.0 mmol) and TiCl4 (1.0 mmol) in dry pyridine (5 mL).
  • Stir the mixture at room temperature for 30 minutes.
  • Add 4-methoxyaniline (1.0 mmol) and heat the reaction to 85°C.
  • After 2 hours, monitor by TLC for completion.
  • Cool and remove pyridine by co-evaporation with toluene.
  • Extract with dichloromethane (3 × 10 mL) after adding 1N HCl (10 mL).
  • Wash combined organic extracts with saturated sodium bicarbonate solution.
  • Dry over Na2SO4 and evaporate under reduced pressure.

The yield for this method varies depending on the steric hindrance of the substrates. For pivalic acid derivatives with anilines, yields are typically in the range of 40-65%. However, the steric hindrance from the dimethyl group in our target compound may reduce yields compared to less hindered analogs.

Table 2: Comparison of TiCl4-Mediated Amidation for Various Substrates

Carboxylic Acid Amine Product Yield (%)
Pivalic acid Aniline N-phenyl-2,2-dimethylpropanamide 42
Pivalic acid Propylamine N-propyl-2,2-dimethylpropanamide 25
Pivalic acid Diethylamine N,N-diethyl-2,2-dimethylpropanamide 9
3-Chloropropanoic acid 4-Methoxyaniline 3-Chloro-N-(4-methoxyphenyl)propanamide 68*

*Estimated yield based on similar substrates; actual yield for 3-chloro-2,2-dimethylpropanoic acid would likely be lower due to steric hindrance.

Phosphonium Salt-Mediated Amidation

This approach utilizes triphenylphosphine and N-chlorophthalimide to generate phosphonium salts in situ, which activate the carboxylic acid for amidation.

Procedure:
  • In a dry round-bottom flask, add triphenylphosphine (1.2 mmol) and N-chlorophthalimide (1.2 mmol) in dry THF (5 mL).
  • Stir at room temperature for 15 minutes to generate the phosphonium salts.
  • Add 3-chloro-2,2-dimethylpropanoic acid (1.0 mmol) and stir for 30 minutes.
  • Add 4-methoxyaniline (1.2 mmol) and continue stirring at room temperature for 6 hours.
  • Evaporate the solvent and purify by column chromatography.

This method is particularly effective for sterically hindered carboxylic acids, with yields typically ranging from 60-85%.

Carbodiimide Coupling Method

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be employed as coupling agents to activate the carboxylic acid.

Procedure:
  • Dissolve 3-chloro-2,2-dimethylpropanoic acid (1.0 mmol) in dichloromethane (10 mL).
  • Add DCC (1.1 mmol) and N-hydroxysuccinimide (1.1 mmol).
  • Stir at 0°C for 30 minutes.
  • Add 4-methoxyaniline (1.0 mmol) and allow the reaction to warm to room temperature.
  • Stir for 12 hours, then filter to remove dicyclohexylurea.
  • Wash the filtrate with 0.5N HCl, saturated sodium bicarbonate, and brine.
  • Dry over anhydrous sodium sulfate and concentrate.
  • Purify by recrystallization or column chromatography.

Expected yields range from 70-85% with high purity products.

Optimization Strategies

Key Parameters Affecting Reaction Efficiency

Table 3: Critical Parameters for Optimizing Amide Formation
Parameter Optimal Range Effect on Yield Effect on Purity
Temperature 0-5°C (addition); 20-25°C (reaction) Lower temperatures minimize side reactions Higher purity at controlled temperatures
Reaction Time 2-6 hours (method dependent) Extended times may lead to degradation Higher purity with optimal reaction time
Solvent Dichloromethane, THF, Acetonitrile Polar aprotic solvents improve yields Proper solvent selection enhances purity
Base Triethylamine, DIPEA, Pyridine Excess base can cause side reactions Stoichiometric base yields purer products
Molar Ratios Acid:Amine (1:1.1); Acid:Activating Agent (1:1.2) Optimal ratios maximize conversion Excess reagents can introduce impurities

Scale-Up Considerations

When scaling up the synthesis of this compound, several factors require careful attention:

  • Heat Transfer : The acyl chloride formation and subsequent amidation are exothermic processes requiring efficient cooling systems.
  • Mixing Efficiency : Ensure uniform mixing, particularly during the addition of reagents.
  • Reaction Control : Monitor reaction progress using analytical techniques (HPLC, GC) to prevent over-reaction.
  • Safety Concerns : Address the handling of corrosive reagents (thionyl chloride, titanium tetrachloride) and the management of gaseous byproducts (HCl, SO2).
  • Purification Strategy : Develop scalable purification protocols (recrystallization preferred over chromatography).

Purification and Characterization

Purification Methods

The crude this compound can be purified using several techniques:

  • Recrystallization : From ethanol/water or hexane/ethyl acetate systems, typically yielding >98% pure product.
  • Column Chromatography : Using silica gel with hexane/ethyl acetate gradient elution (typical system: 80:20 to 60:40).
  • Precipitation : Addition of cold water to a concentrated solution in minimal acetone.

Characterization Data

Expected characterization data for this compound includes:

  • Physical Properties :

    • Appearance: White to off-white crystalline solid
    • Melting Point: 125-127°C (estimated based on related compounds)
    • Solubility: Soluble in chloroform, dichloromethane, acetone; slightly soluble in ethanol; insoluble in water
  • Spectroscopic Data :

    • 1H NMR (400 MHz, CDCl3) δ: 7.40-7.35 (d, 2H, aromatic), 7.20 (s, 1H, NH), 6.85-6.80 (d, 2H, aromatic), 3.78 (s, 3H, OCH3), 3.65 (s, 2H, CH2Cl), 1.30 (s, 6H, 2×CH3)
    • 13C NMR (100 MHz, CDCl3) δ: 175.2 (C=O), 156.5 (aromatic C-OCH3), 130.8 (aromatic C-N), 122.1 (aromatic CH), 114.2 (aromatic CH), 55.5 (OCH3), 53.2 (C(CH3)2), 51.4 (CH2Cl), 23.8 (2×CH3)
    • IR (KBr, cm-1): 3310 (N-H), 2970-2850 (C-H), 1660 (C=O), 1510, 1460, 1240 (C-O), 740 (C-Cl)
    • MS (ESI) m/z: 242 [M+H]+, 264 [M+Na]+
  • Purity Analysis :

    • HPLC: Single peak with retention time dependent on column and conditions used
    • Elemental Analysis: Calculated for C12H16ClNO2: C, 59.63; H, 6.67; N, 5.80; Found: within ±0.4% of calculated values

Comparative Analysis of Preparation Methods

Table 4: Comprehensive Comparison of Synthetic Routes

Synthetic Method Yield (%) Reaction Time Reagent Cost Scale-up Potential Environmental Impact Overall Rating
Acyl Chloride Method 75-85 6-8h Moderate Excellent Moderate (HCl generation) ★★★★☆
TiCl4-Mediated 40-65 2-3h High Good Significant (Ti waste) ★★★☆☆
Phosphonium Salt 60-85 6-8h High Moderate Moderate (phosphine oxide) ★★★☆☆
Carbodiimide Coupling 70-85 12-24h High Good Moderate (urea byproduct) ★★★★☆

The acyl chloride method emerges as the most practical and efficient approach for preparing this compound, particularly for large-scale synthesis. While the TiCl4-mediated direct condensation offers shorter reaction times, the lower yields and environmental concerns associated with titanium waste limit its industrial applicability.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(4-methoxyphenyl)-2,2-dimethylpropanamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The amide group can be reduced to form corresponding amines.

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-chloro-N-(4-methoxyphenyl)-2,2-dimethylpropanamide has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-chloro-N-(4-methoxyphenyl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents C=O Bond Length (Å) Hydrogen Bonding Features
3-Chloro-N-(4-methoxyphenyl)-2,2-dimethylpropanamide C₁₂H₁₆ClNO₂ 241.714 4-Methoxyphenyl, β-dimethyl 1.2326 N–H···O, C–H···O chains
3-Chloro-N-(2,4-difluorobenzyl)-2,2-dimethylpropanamide C₁₂H₁₄ClF₂NO 261.696 2,4-Difluorobenzyl, β-dimethyl N/A Not reported
N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide C₂₀H₂₃ClNO 328.85 3-Chlorophenethyl, 4-isobutylphenyl N/A Not reported
3-Chloro-N-(4-hydroxy-3-methoxy-benzyl)-2,2-dimethylpropanamide C₁₃H₁₈ClNO₃ 271.73 4-Hydroxy-3-methoxybenzyl, β-dimethyl 1.242 O–H···O, N–H···O networks
3-Chloro-N-phenyl-phthalimide C₁₄H₈ClNO₂ 257.67 Phenyl, phthalimide core 1.21 (avg.) C–H···O interactions

Key Observations :

  • Substituent Effects : The presence of electron-donating groups (e.g., methoxy in the target compound) enhances resonance stabilization of the amide group compared to electron-withdrawing substituents (e.g., fluorine in the 2,4-difluorobenzyl analog) .
  • Hydrogen Bonding : Compounds with hydroxyl groups (e.g., 4-hydroxy-3-methoxybenzyl analog) exhibit stronger intermolecular O–H···O bonds compared to the methoxy-substituted target compound .

Key Insights :

  • The target compound is synthesized via the Schotten-Baumann reaction , a robust method for amide bond formation, ensuring high purity and yield .
  • In contrast, the 4-hydroxy-3-methoxybenzyl analog requires careful pH control during synthesis to avoid decomposition of the phenolic group .
  • Chlorine at the β-position enhances electrophilicity, making these compounds susceptible to nucleophilic displacement, though steric effects from dimethyl groups may slow such reactions .

Biological Activity

3-Chloro-N-(4-methoxyphenyl)-2,2-dimethylpropanamide is a compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C12H16ClNO2
  • Molecular Weight : 241.71 g/mol
  • Appearance : White crystalline solid
  • Solubility : Soluble in organic solvents, slightly soluble in water
  • Melting Point : 78-80°C

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may exhibit the following mechanisms:

  • Enzyme Inhibition : It can inhibit enzymes involved in bacterial cell wall synthesis, providing antimicrobial effects.
  • Histone Deacetylase Inhibition : The compound has been shown to act as a potent histone deacetylase inhibitor (HDACI), which is significant in cancer therapy as it can alter gene expression related to cell proliferation and apoptosis.
  • Receptor Interaction : It may bind to various receptors, leading to altered cellular signaling pathways that affect cancer cell growth and inflammation .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness through mechanisms such as:

  • Inhibition of bacterial growth.
  • Disruption of bacterial cell wall synthesis.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound. Key findings include:

  • Inhibition of Cancer Cell Lines : The compound has shown antiproliferative effects against cancer cell lines such as HeLa and others, indicating its potential as an anticancer agent.
  • Mechanisms of Action :
    • Induction of apoptosis in cancer cells.
    • Modulation of signaling pathways involved in cancer progression.

Case Studies and Research Findings

  • Anticancer Efficacy Study
    • A study investigated the effects of this compound on HeLa cells. The results indicated a significant reduction in cell viability at concentrations above the IC50 value, suggesting its potential use in cancer therapy.
  • Antimicrobial Activity Assessment
    • In a comparative study against standard antibiotics, this compound demonstrated comparable or superior antimicrobial activity against Gram-positive and Gram-negative bacteria, highlighting its potential as an alternative therapeutic agent.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique Features
3-Chloro-N-(4-methoxyphenyl)propanamideC10H12ClNO2Used in synthetic preparation of antimicrobial agents
N-(4-Chloro-2-methoxyphenyl)-3-hydroxy-2,2-dimethylpropanamideC12H16ClNO3Exhibits different reactivity patterns due to hydroxy group
3-Chloro-N-(4-chlorophenyl)propanamideC11H12ClNHas similar halogenated phenyl groups but different biological activities

Q & A

Q. What are the optimal synthetic routes for 3-chloro-N-(4-methoxyphenyl)-2,2-dimethylpropanamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The compound is typically synthesized via a nucleophilic acyl substitution reaction between 4-methoxyaniline and 3-chloro-2,2-dimethylpropanoyl chloride in anhydrous dichloromethane or tetrahydrofuran (THF). Key steps include:

  • Temperature control : Maintain 0–5°C during acyl chloride addition to minimize side reactions.
  • Base selection : Triethylamine (Et₃N) is used to neutralize HCl, improving reaction efficiency .
  • Purification : Recrystallization from ethyl acetate/hexane yields crystals with >95% purity. Automated reactors enhance reproducibility for industrial-scale synthesis .
    Critical Parameter Table :
ParameterOptimal ConditionImpact on Yield
SolventDichloromethaneHigher solubility of intermediates
Temperature0–5°CMinimizes hydrolysis of acyl chloride
Molar Ratio (Aniline:Acyl Chloride)1:1.2Ensures complete reaction

Q. How can researchers validate the structural identity and purity of this compound?

Methodological Answer: Combine spectroscopic and crystallographic techniques:

  • NMR : Confirm amide resonance (C=O at ~168 ppm in ¹³C NMR) and absence of unreacted aniline (δ 6.5–7.5 ppm in ¹H NMR) .
  • X-ray Diffraction : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H···O interactions at ~2.8–3.0 Å) .
  • HPLC : Use a C18 column with acetonitrile/water (70:30) to assess purity (>98% area under the curve) .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

Methodological Answer:

  • Thermal Stability : Melting point ~171–173°C; decomposes above 200°C. Store at 2–8°C in amber vials to prevent photodegradation .
  • pH Sensitivity : Stable in neutral conditions but hydrolyzes in strong acidic/basic environments (e.g., t₁/₂ = 4 hours at pH 12). Use buffered solutions (pH 6–8) for biological assays .

Advanced Research Questions

Q. How do crystallographic studies inform the compound’s supramolecular interactions and polymorphism?

Methodological Answer: Single-crystal X-ray studies reveal:

  • Space Group : P21/c with Z = 4; unit cell dimensions a = 9.3074 Å, b = 11.5585 Å, c = 13.0652 Å .
  • Hydrogen Bonds : O–H···O (2.65 Å) and N–H···O (2.82 Å) stabilize the crystal lattice, influencing solubility and melting behavior .
  • Twinning : Observed in high-resolution datasets; refine using SHELXL-2018 with TWIN/BASF commands .

Q. What mechanistic insights exist for its potential biological activity, and how can SAR studies be designed?

Methodological Answer:

  • Target Interaction : The chloro and methoxy groups may inhibit cytochrome P450 enzymes via halogen bonding. Docking studies (AutoDock Vina) suggest binding affinity ΔG = −8.2 kcal/mol .
  • SAR Strategy : Synthesize analogs (e.g., replacing Cl with F or altering methoxy positioning) and assay against E. coli (MIC) or human cancer cell lines (IC₅₀) .

Q. How can computational modeling predict its reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • DFT Calculations : Use Gaussian 16 at B3LYP/6-31G(d) level to model transition states for Cl substitution. Electron-withdrawing groups on the phenyl ring increase electrophilicity at the carbonyl carbon .
  • Solvent Effects : PCM models show THF stabilizes intermediates better than DMSO (ΔG‡ = 22.3 vs. 25.1 kcal/mol) .

Q. How do researchers reconcile contradictory data on its solubility and spectroscopic properties?

Methodological Answer:

  • Solubility Discrepancies : Reported solubility in DMSO varies (25–50 mg/mL). Use dynamic light scattering (DLS) to detect aggregates .
  • NMR Shifts : Anisotropy from the methoxy group causes splitting in aromatic signals. Record spectra at 500 MHz with deuterated DMSO for resolution .

Q. What advanced techniques characterize its degradation products under oxidative stress?

Methodological Answer:

  • LC-QTOF-MS : Identify quinone derivatives (m/z 275.1) formed via hydroxyl radical attack .
  • EPR Spectroscopy : Detect stable free radicals (g = 2.0023) during photodegradation .

Q. Authoritative Sources Cited :

  • Crystallographic Acta Crystallographica , SHELX refinement .
  • Biological assays: PubChem/NCBI resources .

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